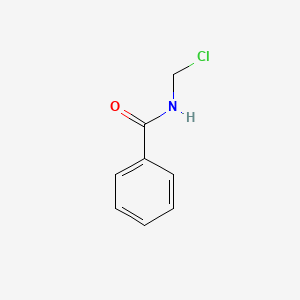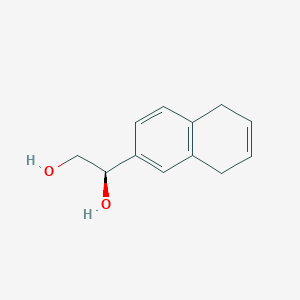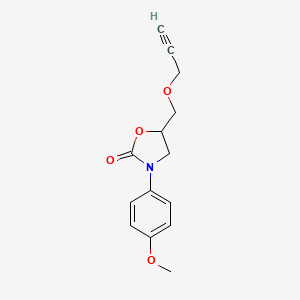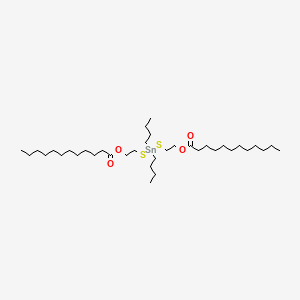
N-(chloromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(chloromethyl)benzamide: is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide where a chloromethyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: N-(chloromethyl)benzamide can be synthesized through the reaction of benzamide with chloromethylating agents. One common method involves the reaction of benzamide with formaldehyde and hydrochloric acid, which results in the formation of this compound. The reaction typically requires a catalyst such as zinc chloride to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality of the compound.
化学反応の分析
Types of Reactions: N-(chloromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized to form N-(chloromethyl)benzoic acid or reduced to form N-(methyl)benzamide.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base to form benzamide and formaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include N-(substituted)benzamides.
Oxidation Reactions: Products include N-(chloromethyl)benzoic acid.
Reduction Reactions: Products include N-(methyl)benzamide.
科学的研究の応用
Chemistry: N-(chloromethyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chloromethylation on biological systems. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications.
Medicine: this compound derivatives have been investigated for their potential use as pharmaceuticals. They exhibit various biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of N-(chloromethyl)benzamide involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules. The compound can also act as an alkylating agent, modifying the activity of enzymes and other proteins.
類似化合物との比較
Benzamide: The parent compound of N-(chloromethyl)benzamide, lacking the chloromethyl group.
N-(methyl)benzamide: A derivative where the chloromethyl group is replaced with a methyl group.
N-(hydroxymethyl)benzamide: A derivative where the chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This group allows for a wide range of chemical modifications, making the compound a valuable intermediate in organic synthesis. The chloromethyl group also enhances the compound’s ability to interact with biological molecules, making it useful in medicinal chemistry and biological research.
特性
CAS番号 |
38792-42-6 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
N-(chloromethyl)benzamide |
InChI |
InChI=1S/C8H8ClNO/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
InChIキー |
CIUJQWLLGXKZQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)

![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)

![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)


